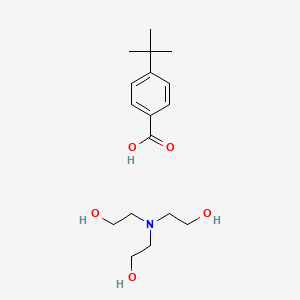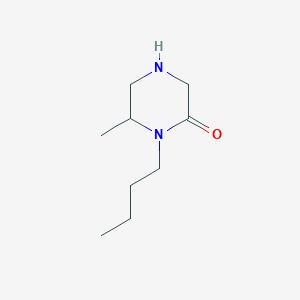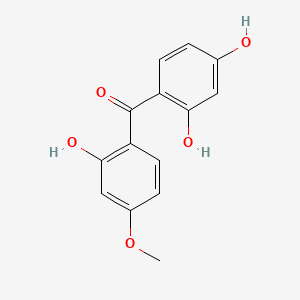
2,2',4-Trihydroxy-4'-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4-Trihydroxy-4’-methoxybenzophenone is an organic compound with the molecular formula C14H12O5. It is a white crystalline powder with a faint aromatic odor. This compound is known for its stability and solubility in various organic solvents such as alcohols, ethers, and ketones. It exhibits excellent antioxidant and ultraviolet (UV) absorption properties, making it valuable in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves the condensation reaction between 2,4-dimethoxyphenol and phenol under alkaline conditions . The reaction typically proceeds as follows:
Reactants: 2,4-Dimethoxyphenol and phenol.
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: Ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of 2,2’,4-Trihydroxy-4’-methoxybenzophenone can be scaled up using similar reaction conditions. The process involves continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,4-Trihydroxy-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’,4-Trihydroxy-4’-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a UV absorber in various chemical formulations to protect against UV radiation.
Biology: The compound exhibits neurotrophic activity, promoting neurite outgrowth in PC-12 cells.
Mecanismo De Acción
The mechanism of action of 2,2’,4-Trihydroxy-4’-methoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful energy forms, thereby protecting the skin and other materials from UV damage. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative stress . The compound’s neurotrophic activity is attributed to its interaction with specific molecular targets and pathways involved in neurite outgrowth .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Another UV absorber with similar properties but different molecular structure.
2-Hydroxy-4-methoxybenzophenone: Commonly used in sunscreens and cosmetic products.
2,3,4’-Trihydroxy-4-methoxybenzophenone: Exhibits similar antioxidant and UV absorption properties.
Uniqueness
2,2’,4-Trihydroxy-4’-methoxybenzophenone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to promote neurite outgrowth and inhibit specific enzymes sets it apart from other similar compounds .
Propiedades
Número CAS |
7392-62-3 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-9-3-5-11(13(17)7-9)14(18)10-4-2-8(15)6-12(10)16/h2-7,15-17H,1H3 |
Clave InChI |
YLQYOUPUVFQNLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


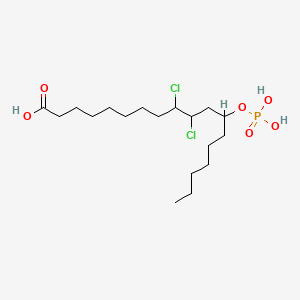
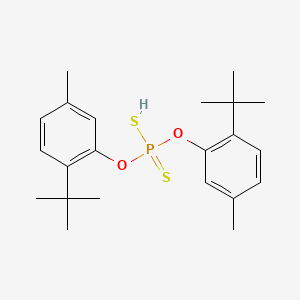
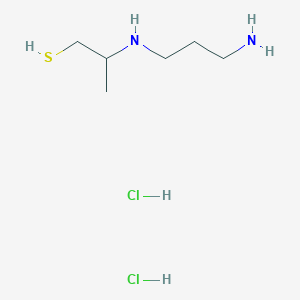
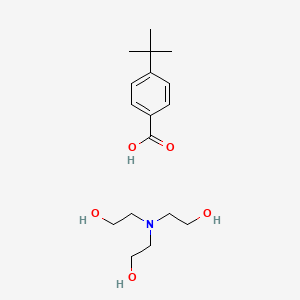
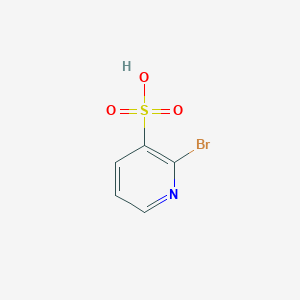
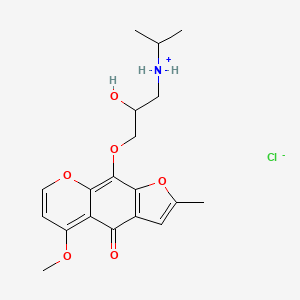
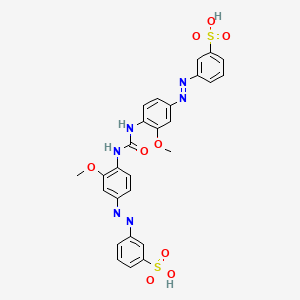
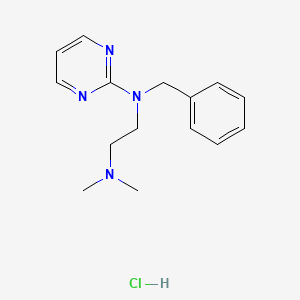
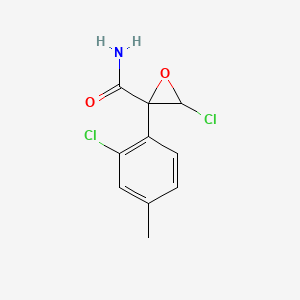
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
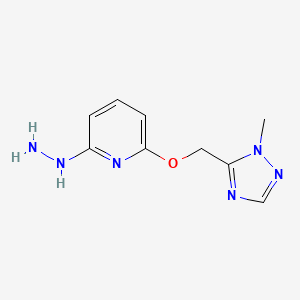
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
